H-Pen(trt)-OH

Description

BenchChem offers high-quality H-Pen(trt)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Pen(trt)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

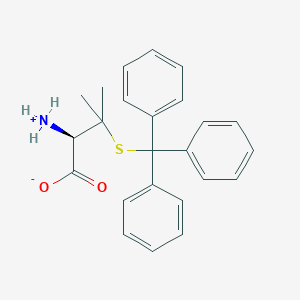

(2R)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLHQWRHYIXOC-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to H-Pen(trt)-OH for Advanced Peptide Synthesis

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to S-Trityl-L-penicillamine, commonly abbreviated as H-Pen(trt)-OH. The focus is to deliver not just core data but also field-proven insights into its application, ensuring both scientific integrity and practical utility.

Introduction: The Strategic Role of H-Pen(trt)-OH in Peptide Chemistry

H-Pen(trt)-OH is a protected amino acid derivative of penicillamine, a non-proteinogenic amino acid structurally similar to cysteine but featuring geminal dimethyl groups on its β-carbon.[1] In peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the precise control of reactive functional groups is paramount. H-Pen(trt)-OH is strategically employed to introduce penicillamine residues into a peptide sequence.

The two key features of this reagent are:

-

The Penicillamine Core : The gem-dimethyl groups introduce significant conformational constraints on the peptide backbone. This rigidity is a powerful tool for medicinal chemists to design peptides with enhanced stability against enzymatic degradation and to lock in specific conformations for improved receptor selectivity.[2]

-

The Trityl (Trt) Protecting Group : The thiol group (-SH) of penicillamine is highly reactive and prone to unwanted oxidation (e.g., disulfide formation) during synthesis. The bulky trityl group effectively shields this thiol, preventing side reactions.[2] Its acid-labile nature allows for its removal under specific conditions that are typically orthogonal to the base-labile Fmoc protecting group used for the α-amine, making it highly compatible with standard Fmoc-SPPS workflows.[2][3]

This guide will detail the fundamental properties of H-Pen(trt)-OH, provide a validated protocol for its use in SPPS, and discuss the critical aspects of its handling and analysis.

Section 1: Fundamental Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of reproducible science. The identity and characteristics of H-Pen(trt)-OH are summarized below.

Molecular Identity

-

Systematic IUPAC Name : (2R)-2-amino-3-methyl-3-(tritylthio)butanoic acid[4]

-

Common Synonyms : S-Trityl-L-penicillamine, H-Pen(Trt)-OH[4]

-

CAS Number : 135681-66-2[4]

Structural and Chemical Characteristics

The molecular structure of H-Pen(trt)-OH consists of a penicillamine core where the thiol hydrogen is replaced by a triphenylmethyl (trityl) group.

Key Functional Groups and Their Roles:

-

α-Amino Group (-NH2) : The primary site for peptide bond formation. In the context of Fmoc-SPPS, this group is typically protected with an Fmoc group (yielding Fmoc-Pen(trt)-OH) before its use in synthesis.[5][6][7][8]

-

Carboxylic Acid Group (-COOH) : The functional group activated to form a peptide bond with the free amine of the preceding amino acid on the solid support.

-

S-Trityl Group (-S-Trt) : A bulky, acid-sensitive protecting group for the thiol. Its large size provides excellent steric hindrance. Deprotection is efficiently achieved using acids like trifluoroacetic acid (TFA), which generates a stable trityl cation that must be captured by a scavenger to prevent side reactions.[3]

Tabulated Summary of Properties

For ease of reference, the core quantitative data for H-Pen(trt)-OH are presented in the table below.

| Property | Value | Source |

| Molecular Formula | C24H25NO2S | [4][9][10] |

| Molecular Weight | 391.5 g/mol | [4][9][10] |

| Appearance | White to off-white crystalline powder | [11] |

| Solubility | Freely soluble in water (unprotected form) | [11] |

Note: The properties listed are for the unprotected amine form (H-Pen(trt)-OH). The widely used Fmoc-protected version, Fmoc-Pen(trt)-OH, has a molecular formula of C39H35NO4S and a molecular weight of approximately 613.76 g/mol .[5][6][7][12]

Section 2: Core Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this reagent is in Fmoc-based SPPS to incorporate penicillamine. The following section details a standard workflow and protocol.

Workflow for Incorporating a Pen(trt) Residue

The incorporation of Fmoc-Pen(trt)-OH into a growing peptide chain on a solid support follows a cyclical process of deprotection and coupling. The workflow is designed to be self-validating through intermediate checks.

Caption: Standard Fmoc-SPPS cycle for incorporating a Pen(trt) residue.

Detailed Experimental Protocol: Coupling of Fmoc-Pen(trt)-OH

This protocol assumes a standard manual or automated SPPS process starting from a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide

-

Fmoc-Pen(trt)-OH

-

Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

Activation Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or equivalent (e.g., HATU, HOBt/DIC).

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: High-purity DMF

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. This is crucial for maximizing the accessibility of reactive sites within the resin beads.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 3 minutes. Drain.

-

Repeat with a second treatment of deprotection solution for 10-15 minutes. This two-step process ensures complete removal of the Fmoc group.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

-

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve Fmoc-Pen(trt)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 eq.) in a minimal volume of DMF.

-

Add DIEA (6-8 eq.) to the activation mixture. The solution may change color, indicating activation. Allow pre-activation for 2-5 minutes. Causality Insight: Pre-activation converts the carboxylic acid to a more reactive ester, preventing side reactions like racemization.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Reaction Monitoring (Self-Validation):

-

After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser test.

-

A negative result (beads remain yellow) indicates that all free primary amines have been acylated, and the coupling is complete.

-

A positive result (beads turn deep blue) indicates incomplete coupling. In this case, the coupling step should be repeated.

-

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare it for the next synthesis cycle or final cleavage.

Cleavage and Trityl Deprotection

The final step after peptide assembly is to cleave the peptide from the resin and simultaneously remove the Trt group and other side-chain protecting groups.

Cleavage Cocktail:

-

A standard cocktail for Trt removal is TFA/TIS/H2O (95:2.5:2.5 v/v/v) .

-

TFA (Trifluoroacetic acid): The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups, including Trt.

-

TIS (Triisopropylsilane): A critical scavenger. The Trt group leaves as a stable trityl cation (Trt+), which is highly reactive and can re-attach to sensitive residues like tryptophan or methionine. TIS effectively captures this cation, preventing side reactions.

-

H2O (Water): Helps to promote the cleavage reaction and can act as a scavenger.

-

Protocol:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cold cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Pellet the precipitated peptide via centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove residual scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum. It can then be purified via HPLC.

References

-

PubChem. (n.d.). H-Pen(trt)-OH. National Center for Biotechnology Information. Retrieved from [Link][4]

-

P3 BioSystems. (n.d.). Penicillamine (Pen). Retrieved from [Link][8]

-

Aapptec. (n.d.). Fmoc-D-Pen(Trt)-OH. Retrieved from [Link][13]

-

Merck Index. (n.d.). Penicillamine. Retrieved from an online equivalent of the Merck Index.[11]

-

PubChem. (n.d.). S-Trityl-D-penicillamine. National Center for Biotechnology Information. Retrieved from [Link][9]

-

Organic Chemistry Portal. (n.d.). Trityl Protection. Retrieved from [Link][3]

Sources

- 1. Penicillamine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. H-Pen(trt)-OH | C24H25NO2S | CID 7408446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. echemi.com [echemi.com]

- 7. Fmoc-Pen(Trt)-OH 96 201531-88-6 [sigmaaldrich.com]

- 8. Penicillamine (Pen), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]

- 9. S-Trityl-D-penicillamine | C24H25NO2S | CID 7408448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Penicillamine [drugfuture.com]

- 12. Fmoc-Pen(Trt)-OH 96% | Sigma-Aldrich [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

A Comprehensive Technical Guide to the Solubility of S-Trityl-L-penicillamine in Various Solvents

Abstract

Introduction to S-Trityl-L-penicillamine: A Keystone in Modern Chemistry

S-Trityl-L-penicillamine is a protected amino acid derivative of significant interest in the fields of medicinal chemistry and materials science. The bulky trityl (triphenylmethyl) group provides a robust protecting strategy for the thiol functional group of L-penicillamine, preventing its unwanted oxidation and allowing for selective chemical modifications at other sites of the molecule. This strategic protection is paramount in multi-step organic syntheses, particularly in solid-phase peptide synthesis where the controlled formation of peptide bonds is essential.[1] The unique structural attributes of S-Trityl-L-penicillamine also make it a valuable precursor in the design of novel ligands for metal ions, with potential applications in catalysis and the development of advanced materials.

A thorough understanding of the solubility of S-Trityl-L-penicillamine is a critical prerequisite for its effective utilization. Solubility dictates the choice of solvent systems for reactions, purification, and formulation, directly impacting reaction kinetics, yield, and the overall efficiency of synthetic processes. In the context of drug development, solubility is a key determinant of a compound's bioavailability and therapeutic efficacy.

Predicted Solubility Profile of S-Trityl-L-penicillamine

Direct, quantitative solubility data for S-Trityl-L-penicillamine is not extensively documented in publicly accessible literature. However, by analyzing the solubility of structurally analogous compounds, we can establish a well-founded prediction of its solubility behavior.

The presence of the large, non-polar trityl group is expected to dominate the solubility profile of S-Trityl-L-penicillamine, rendering it more soluble in organic solvents and less soluble in aqueous media. This is in line with the general principle that "like dissolves like."

Insights from Related Compounds:

-

Fmoc-S-Trityl-L-penicillamine: This closely related compound, which features an additional fluorenylmethyloxycarbonyl (Fmoc) protecting group, is known to be soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[2] It is also reported to be soluble in methanol.[] The structural similarity suggests that S-Trityl-L-penicillamine will exhibit a comparable solubility pattern.

-

D-Penicillamine: The parent amino acid, D-penicillamine, offers a contrasting solubility profile. It is soluble in organic solvents such as ethanol (approximately 5 mg/mL), DMSO (approximately 30 mg/mL), and dimethylformamide (DMF) (approximately 30 mg/mL), but is only sparingly soluble in aqueous buffers.[4] The introduction of the hydrophobic trityl group in S-Trityl-L-penicillamine would further decrease its aqueous solubility.

Based on this analysis, S-Trityl-L-penicillamine is predicted to be soluble in a variety of polar aprotic and non-polar organic solvents, while exhibiting low solubility in water and other highly polar protic solvents.

Table 1: Predicted Qualitative Solubility of S-Trityl-L-penicillamine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Capable of solvating both the polar amino acid backbone and the non-polar trityl group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at solvating large, non-polar molecules. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Good solvents for non-polar to moderately polar compounds. |

| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group can interact with the polar part of the molecule, but the overall solubility will be influenced by the large non-polar group. |

| Ketones | Acetone | Moderate to High | A versatile solvent for a range of organic compounds. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low to Insoluble | The hydrophobic nature of the trityl group will likely lead to poor solvation in water. |

Experimental Determination of Solubility: A Practical Guide

Given the absence of definitive quantitative data, it is imperative for researchers to experimentally determine the solubility of S-Trityl-L-penicillamine in their specific solvent systems. The following section provides detailed, step-by-step protocols for two widely accepted and reliable methods for solubility determination.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility using the gravimetric method.

Detailed Protocol:

-

Preparation of the Saturated Solution:

-

To a clean, dry vial, add a known volume (e.g., 5 mL) of the desired solvent.

-

Add an excess amount of S-Trityl-L-penicillamine to the solvent. An excess is ensured when a visible amount of undissolved solid remains.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

After equilibration, allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE). Alternatively, centrifuge the mixture and carefully collect the supernatant.

-

-

Gravimetric Analysis:

-

Accurately transfer a known volume (e.g., 1 mL) of the clear saturated solution into a pre-weighed, clean, and dry container (e.g., a glass vial or aluminum pan).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Cool the container in a desiccator and weigh it accurately.

-

-

Calculation:

-

Mass of dissolved solute (mg): (Weight of container with residue) - (Weight of empty container)

-

Solubility (mg/mL): Mass of dissolved solute / Volume of the aliquot of saturated solution

-

UV-Vis Spectrophotometry Method

For compounds that possess a UV-absorbing chromophore, UV-Vis spectrophotometry offers a rapid and sensitive method for solubility determination. The trityl group in S-Trityl-L-penicillamine contains phenyl rings, which should provide sufficient UV absorbance for this technique.

Experimental Workflow for UV-Vis Solubility Determination

Caption: Workflow for determining solubility using UV-Vis spectrophotometry.

Detailed Protocol:

-

Determination of λmax and Preparation of Calibration Curve:

-

Prepare a dilute solution of S-Trityl-L-penicillamine in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare a series of standard solutions of S-Trityl-L-penicillamine of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of S-Trityl-L-penicillamine as described in the gravimetric method (Section 3.1, step 1).

-

Separate the clear saturated solution as described in the gravimetric method (Section 3.1, step 2).

-

Accurately dilute a small volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be precisely known.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Solubility (mg/mL): Concentration of the diluted sample × Dilution factor

-

Factors Influencing Solubility

The solubility of S-Trityl-L-penicillamine is not a fixed value but can be influenced by several factors:

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. It is crucial to control and report the temperature at which solubility measurements are made.

-

pH (in aqueous systems): For ionizable compounds, pH plays a significant role in solubility. S-Trityl-L-penicillamine has a free carboxylic acid group and an amino group, which can be protonated or deprotonated depending on the pH. While its aqueous solubility is expected to be low, it may vary with pH.

-

Polymorphism: The crystalline form of a compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in solubility studies.

-

Purity of the Solute and Solvent: Impurities in either the S-Trityl-L-penicillamine or the solvent can alter the measured solubility. High-purity materials should be used for accurate determinations.

Safety and Handling

While a specific safety data sheet (SDS) for S-Trityl-L-penicillamine may not be readily available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the information for the related compound L-Penicillamine, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5][6] Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

Always consult the supplier's SDS for the most current and comprehensive safety information before handling any chemical.

Conclusion

References

-

PubChem. (n.d.). S-Trityl-D-penicillamine. Retrieved from [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374–376. Retrieved from [Link]

-

Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65(2), 136-137. Retrieved from [Link]

-

ChemWhat. (n.d.). Fmoc-S-Trityl-L-penicillamine CAS#: 201531-88-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Penicillamine: Physical Profile. Retrieved from [Link]

-

PubMed. (2017). Synthesis and Characterization of PEGylated Trityl Radicals: Effect of PEGylation on Physicochemical Properties. Retrieved from [Link]

-

AnaSpec. (n.d.). Fmoc-S-trityl-L-penicillamine. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of S-Trityl-L-Penicillamine (H-Pen(trt)-OH)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for S-Trityl-L-Penicillamine (H-Pen(trt)-OH), a critical building block in peptide synthesis and drug design. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to facilitate the unambiguous identification and characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction to H-Pen(trt)-OH: A Sterically Hindered Cysteine Analog

S-Trityl-L-penicillamine, systematically named (2R)-2-amino-3-methyl-3-(tritylthio)butanoic acid, is a derivative of the non-proteinogenic amino acid L-penicillamine. The key structural feature is the bulky trityl (triphenylmethyl) protecting group attached to the sulfur atom of the thiol side chain. This modification serves two primary purposes in synthetic chemistry: it prevents the unwanted oxidation of the thiol to a disulfide and allows for the selective deprotection under acidic conditions, a common strategy in solid-phase peptide synthesis (SPPS).[1] The steric hindrance provided by the gem-dimethyl groups on the β-carbon, combined with the bulky trityl group, can significantly influence the conformational properties of peptides into which it is incorporated.

Core Chemical Data for H-Pen(trt)-OH:

| Property | Value |

| Molecular Formula | C₂₄H₂₅NO₂S |

| Molecular Weight | 391.53 g/mol |

| CAS Number | 135681-66-2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for the structural confirmation of H-Pen(trt)-OH. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom within the molecule.

Experimental Protocol for NMR Analysis

A robust and reproducible NMR analysis is predicated on meticulous sample preparation and appropriate instrument parameterization.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of H-Pen(trt)-OH.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent will depend on the solubility of the specific batch of the compound. For resolving exchangeable protons (amine and carboxylic acid), DMSO-d₆ is often preferred.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 16-64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is recommended.

-

Referencing: The residual solvent peak should be used for chemical shift referencing (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher field spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Referencing: The solvent peak should be used for referencing (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of H-Pen(trt)-OH is expected to show distinct signals corresponding to the aromatic protons of the trityl group, the alpha-proton of the amino acid backbone, and the diastereotopic methyl groups.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| ~7.20-7.50 | Multiplet | 15H | Aromatic protons of the trityl group |

| ~3.30 | Singlet | 1H | α-CH |

| ~1.35 | Singlet | 3H | β-C(CH₃)₂ |

| ~1.25 | Singlet | 3H | β-C(CH₃)₂ |

| Broad Signal | Singlet | 3H | -NH₂ and -COOH |

Causality Behind Assignments:

-

Aromatic Protons (7.20-7.50 ppm): The fifteen protons of the three phenyl rings of the trityl group will resonate in the aromatic region, likely as a complex multiplet.

-

Alpha-Proton (~3.30 ppm): The proton attached to the alpha-carbon is expected to be a singlet due to the absence of adjacent protons for coupling. Its chemical shift is influenced by the adjacent amino and carboxyl groups.

-

Diastereotopic Methyl Protons (~1.35 and ~1.25 ppm): The two methyl groups at the β-position are diastereotopic due to the chiral center at the α-carbon. This results in two distinct singlet signals.

-

Exchangeable Protons (Broad Signal): The amine (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and will often appear as a broad singlet. Their chemical shift can vary depending on the solvent, concentration, and temperature. In D₂O, these signals will disappear due to proton-deuterium exchange.

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~145 | Quaternary aromatic carbons (C-S of trityl) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~67 | C-S (Trityl quaternary carbon) |

| ~60 | α-C |

| ~50 | β-C |

| ~25-30 | β-C(CH₃)₂ |

Causality Behind Assignments:

-

Carbonyl Carbon (~175 ppm): The carboxylic acid carbonyl carbon typically resonates in this downfield region.

-

Aromatic Carbons (~127-145 ppm): The carbons of the trityl group will appear in the aromatic region, with the quaternary carbons attached to the sulfur atom being the most downfield.

-

Trityl Quaternary Carbon (~67 ppm): The central quaternary carbon of the trityl group attached to the sulfur atom has a characteristic chemical shift.

-

Alpha and Beta Carbons (~60 and ~50 ppm): The chemical shifts of the α and β carbons of the penicillamine backbone are in the expected range for amino acids.

-

Methyl Carbons (~25-30 ppm): The two methyl carbons will appear in the aliphatic region.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for confirming the molecular weight of H-Pen(trt)-OH and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Experimental Protocol for ESI-MS Analysis

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of H-Pen(trt)-OH (approximately 10-100 µM) in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile with water, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Instrument Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to observe the protonated molecule [M+H]⁺.

-

Capillary Voltage: Typically in the range of 3-5 kV.

-

Drying Gas Flow and Temperature: These parameters should be optimized for the specific instrument and solvent system to ensure efficient desolvation.

-

Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 100-500.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To obtain fragmentation information, perform a product ion scan on the protonated molecular ion ([M+H]⁺ at m/z 392.17).

-

Collision Gas: Argon is commonly used as the collision gas.

-

Collision Energy: The collision energy should be ramped or optimized to induce fragmentation.

-

Expected Mass Spectrum and Fragmentation Pattern

The ESI mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule. The MS/MS spectrum will reveal characteristic fragment ions.

Expected Mass Spectrometry Data:

| m/z | Ion |

| 392.17 | [M+H]⁺ |

| 243.12 | [Trityl]⁺ |

| 149.05 | [M+H - Trityl]⁺ |

Interpretation of Fragmentation:

The most significant and diagnostic fragmentation pathway for S-trityl protected compounds is the cleavage of the C-S bond, leading to the formation of the highly stable trityl cation.

-

[M+H]⁺ (m/z 392.17): This is the protonated molecular ion, which confirms the molecular weight of the compound.

-

[Trityl]⁺ (m/z 243.12): The observation of a strong signal at m/z 243 is a hallmark of trityl-containing compounds.[2] This is due to the exceptional stability of the triphenylmethyl cation, where the positive charge is delocalized over the three phenyl rings.

-

[M+H - Trityl]⁺ (m/z 149.05): This fragment corresponds to the loss of the trityl group from the protonated molecule, leaving the protonated penicillamine residue.

Visualization of the Fragmentation Pathway:

Caption: Primary fragmentation pathway of H-Pen(trt)-OH in ESI-MS/MS.

Conclusion: A Self-Validating Spectroscopic Approach

The combination of NMR spectroscopy and mass spectrometry provides a robust and self-validating system for the characterization of H-Pen(trt)-OH. ¹H and ¹³C NMR confirm the detailed atomic connectivity and stereochemistry, while ESI-MS verifies the molecular weight and provides a characteristic fragmentation pattern dominated by the stable trityl cation. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently identify and assess the purity of H-Pen(trt)-OH, ensuring the integrity of their subsequent synthetic and drug development endeavors.

References

-

de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. (n.d.). Solid-phase peptide synthesis using N -trityl-amino acids. Lett - Digital CSIC. Retrieved from [Link]

-

Glen Research. (n.d.). The Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report 13.13. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Application of Fmoc-S-trityl-L-penicillamine in Advanced Peptide Synthesis

Executive Summary

Fmoc-S-trityl-L-penicillamine is a cornerstone building block for the synthesis of complex peptides, particularly those requiring conformational constraints or modified disulfide bridging. The strategic combination of the sterically demanding penicillamine residue and the acid-labile S-trityl protecting group provides a powerful tool for peptide chemists. This guide delineates the fundamental principles, core methodologies, and field-proven protocols for the effective incorporation of this reagent in Solid-Phase Peptide Synthesis (SPPS). We will explore the causality behind experimental choices, from coupling strategies designed to overcome steric hindrance to the precise conditions required for selective deprotection and cyclization, providing researchers and drug development professionals with a comprehensive framework for success.

The Unique Structural Impact of Penicillamine in Peptides

Penicillamine (Pen), or β,β-dimethylcysteine, introduces unique structural and chemical properties into a peptide sequence. Unlike its parent amino acid, cysteine, the presence of gem-dimethyl groups on the β-carbon imparts significant steric bulk.

Key Attributes:

-

Conformational Rigidity: The steric hindrance from the dimethyl groups restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This pre-organizes the peptide into a more defined conformation, which can be crucial for enhancing binding affinity to biological targets.

-

Disulfide Bond Modification: When forming a disulfide bridge, the resulting penicillamine-cysteine or di-penicillamine bond is sterically hindered. This can increase the metabolic stability of the disulfide bridge by sterically shielding it from enzymatic reduction[1].

-

Modulation of Biological Activity: The introduction of penicillamine can dramatically alter a peptide's biological profile. It has been instrumental in developing potent and selective analogues of hormones and other bioactive peptides[1].

The inherent steric bulk, however, presents a synthetic challenge, demanding optimized protocols for efficient peptide chain elongation.

The S-Trityl Group: A Strategic Choice for Thiol Protection

The selection of a protecting group for the highly reactive thiol side chain of penicillamine is critical for successful synthesis. In the context of Fmoc-based SPPS, the triphenylmethyl (trityl, Trt) group is the preferred choice for several compelling reasons[2][3].

-

Acid Lability and Orthogonality: The S-trityl group is highly sensitive to acid. It is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) but is cleaved efficiently by moderate to strong acids like trifluoroacetic acid (TFA)[2][4]. This orthogonality is the foundation of the Fmoc/tBu synthesis strategy.

-

Prevention of Side Reactions: The bulky trityl group effectively masks the nucleophilic thiol, preventing undesired side reactions such as alkylation or oxidation during synthesis.

-

Facile Cleavage Mechanism: Deprotection occurs via the formation of the highly stable trityl cation, which is effectively neutralized by scavengers in the cleavage cocktail, preventing re-attachment to sensitive residues like tryptophan or methionine[5][6].

The combination of stability under basic conditions and lability under acidic conditions makes the S-trityl group exceptionally well-suited for Fmoc-SPPS workflows[3].

Core Workflow: Fmoc-SPPS Incorporation of Fmoc-Pen(Trt)-OH

The incorporation of Fmoc-S-trityl-L-penicillamine follows the standard cycle of Fmoc-SPPS, but with special attention paid to the coupling step to overcome its steric hindrance. The general workflow is depicted below.

Caption: Workflow for incorporating Fmoc-Pen(Trt)-OH in SPPS.

Key Experimental Protocols

The following protocols are designed to provide robust and reproducible results. The causality behind reagent choices is explained to empower researchers to adapt these methods as needed.

Protocol 1: Optimized Coupling of Fmoc-Pen(Trt)-OH

The primary challenge with penicillamine is overcoming the steric hindrance of the β,β-dimethyl groups during the formation of the peptide bond. This necessitates the use of highly efficient coupling reagents and potentially longer reaction times.

Rationale for Reagent Selection:

-

Coupling Reagent: Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered the gold standard for difficult couplings[7]. HATU forms a highly reactive O-acylisourea intermediate that efficiently acylates the N-terminal amine, even when sterically hindered.

-

Base: A non-nucleophilic hindered base such as DIPEA (N,N-Diisopropylethylamine) is used to activate the coupling reagent and neutralize protonated species without causing premature Fmoc deprotection.

Step-by-Step Protocol:

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel[8].

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-S-trityl-L-penicillamine (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to this solution and allow it to pre-activate for 2-5 minutes[8].

-

Coupling Reaction: Drain the DMF from the resin and immediately add the activated amino acid solution. Agitate the mixture at room temperature.

-

Reaction Time: Allow the coupling to proceed for a minimum of 2 hours. For particularly difficult sequences, this can be extended to 4 hours or overnight[9].

-

Monitoring: After the initial coupling time, take a small sample of resin beads and perform a qualitative ninhydrin test. A positive test (blue beads) indicates incomplete coupling.

-

Recoupling (if necessary): If the ninhydrin test is positive, drain the vessel and repeat steps 2-4.

-

Washing: Once the ninhydrin test is negative (clear beads), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts[8].

Protocol 2: Global Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the S-trityl and other acid-labile side-chain protecting groups.

Rationale for Cleavage Cocktail Composition:

The choice of scavengers is critical to prevent the reactive trityl cation from causing unwanted side reactions.

| Reagent | Function | Typical % (v/v) |

| TFA | Strong acid for cleavage of the resin linker and removal of acid-labile protecting groups (Trt, Boc, tBu) | 90-95% |

| Triisopropylsilane (TIS) | A scavenger that efficiently reduces the trityl cation to triphenylmethane, preventing side reactions[6]. | 2.5-5% |

| Water | A scavenger that can also hydrolyze the trityl cation. | 2.5% |

| Ethanedithiol (EDT) | Often added as an additional scavenger, particularly useful for protecting tryptophan residues. | 0-2.5% |

Step-by-Step Protocol:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) to remove residual DMF and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the resin in a reaction vessel[8]. Use approximately 10 mL of cocktail per gram of resin.

-

Reaction: Agitate the slurry at room temperature for 2-3 hours.

-

Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

-

Precipitation: Add the filtrate dropwise to a large volume (approx. 10x the filtrate volume) of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and cleavage byproducts.

-

Drying: Dry the final peptide pellet under vacuum to obtain the crude product, which can then be purified by HPLC[8].

Caption: Post-synthesis workflow for cleavage and cyclization.

Troubleshooting and Optimization

| Problem | Probable Cause | Recommended Solution |

| Incomplete Coupling | Insufficient activation or reaction time due to steric hindrance of Pen(Trt). | 1. Extend Reaction Time: Double the standard coupling time. 2. Double Couple: Perform the coupling step twice. 3. Use a Stronger Reagent: Ensure HATU or an equivalent high-efficiency reagent is being used[7]. |

| Low Cleavage Yield | Incomplete cleavage from the resin or loss of peptide during precipitation. | 1. Increase Cleavage Time: Extend the TFA treatment to 4 hours. 2. Ensure Dry Ether: Use anhydrous diethyl ether for precipitation to maximize peptide recovery. |

| Side Product Formation | Ineffective scavenging of the trityl cation, leading to alkylation of Trp or Met. | 1. Ensure Fresh Scavengers: Use fresh TIS and consider adding EDT to the cleavage cocktail. 2. Maintain Cold Temperature: Keep the ether cold during precipitation to minimize solubility of byproducts. |

Applications in Drug Discovery

The use of Fmoc-S-trityl-L-penicillamine is pivotal in the synthesis of peptide therapeutics where conformational stability and resistance to degradation are paramount. It is frequently employed in the creation of cyclic peptides, which often exhibit enhanced biological activity and improved pharmacokinetic profiles[10][11]. The ability to introduce a sterically demanding residue like penicillamine allows for fine-tuning of peptide scaffolds to optimize receptor binding and selectivity, making it an invaluable tool in modern drug development[1][10].

Conclusion

Fmoc-S-trityl-L-penicillamine is a specialized but essential reagent for advanced peptide synthesis. A thorough understanding of its unique steric properties and the chemistry of the S-trityl protecting group is key to its successful application. By employing optimized coupling protocols with high-efficiency reagents like HATU and utilizing well-formulated cleavage cocktails with effective scavengers, researchers can reliably incorporate this valuable building block to create conformationally constrained and biologically robust peptides for a wide range of scientific and therapeutic applications.

References

- Benchchem. (n.d.). OH and Fmoc-L-Pen(Trt)-OH in Peptide Synthesis.

- McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.

-

Cheneval, O., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. PubMed. Retrieved from [Link]

-

AnaSpec. (n.d.). Fmoc-S-trityl-L-penicillamine. Retrieved from [Link]

- Fields, G. B. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

ResearchGate. (2014). Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Chemistry of Protection: S-Trityl-L-cysteine in Organic Synthesis. Retrieved from [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

-

Wonda Science. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

- Pieber, B., et al. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Synthesis, 55, 1367-1374.

- Benchchem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

- Gajewiak, J., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism.

-

PubMed. (2020). Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group.... Retrieved from [Link]

-

PubChem. (n.d.). S-Trityl-D-penicillamine. Retrieved from [Link]

-

Career Henan Chemical Co. (n.d.). Fmoc-S-Trityl-L-penicillamine CAS-no-201531-88-6. Retrieved from [Link]

- Pearson, D. A., et al. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH.

Sources

- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. bachem.com [bachem.com]

- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chemimpex.com [chemimpex.com]

- 11. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: A Comprehensive Protocol for Incorporating H-Pen(trt)-OH in Solid-Phase Peptide Synthesis

Abstract

Penicillamine (Pen), a non-proteinogenic amino acid, is a valuable building block in synthetic peptide chemistry, prized for introducing conformational constraints and enhancing enzymatic stability.[1] Its β,β-dimethyl substitution provides significant steric bulk, which can be leveraged to create unique peptide structures, such as potent and selective analogues of hormones and toxins.[2][3] This document provides a detailed protocol for the efficient incorporation of N-α-Fmoc-S-trityl-L-penicillamine (Fmoc-Pen(Trt)-OH) into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS). We will delve into the rationale behind reagent selection for coupling, deprotection, and cleavage, offering field-proven insights to overcome the challenges associated with this sterically hindered amino acid.

Introduction: The Significance of Penicillamine in Peptide Design

Penicillamine, a derivative of valine, contains a thiol group and gem-dimethyl groups on its β-carbon. This unique structure confers several advantageous properties to synthetic peptides:

-

Conformational Rigidity: The gem-dimethyl groups restrict the rotation around the Cα-Cβ bond, leading to conformationally constrained peptides. This rigidity can enhance receptor binding affinity and selectivity.[1]

-

Enhanced Stability: The steric hindrance provided by the dimethyl groups offers protection against enzymatic degradation, increasing the peptide's in vivo half-life.[1]

-

Disulfide Bridging: The thiol side chain allows for the formation of disulfide bonds, enabling the synthesis of cyclic peptides with defined secondary structures.[4][5] Penicillamine can be paired with Cysteine (Cys) or another Pen residue to form these bridges.[2]

The trityl (Trt) group is a bulky and acid-labile protecting group for the thiol side chain, preventing unwanted oxidation during synthesis.[1][6] It is compatible with the standard Fmoc/tBu orthogonal protection strategy used in SPPS.[7]

Materials and Reagents

| Reagent | Supplier | Recommended Purity |

| Fmoc-Pen(Trt)-OH | Various vendors | >96% (HPLC)[8] |

| Rink Amide MBHA or Wang Resin | Various vendors | 100-200 mesh |

| N,N-Dimethylformamide (DMF) | Synthesis Grade | >99.8% |

| Dichloromethane (DCM) | Synthesis Grade | >99.8% |

| Piperidine | Synthesis Grade | >99.5% |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | >99.0% |

| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Synthesis Grade | >98.0% |

| HATU / HBTU | Synthesis Grade | >98.0% |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | >99.5% |

| Trifluoroacetic Acid (TFA) | Reagent Grade | >99.0% |

| Triisopropylsilane (TIS) | Reagent Grade | >98.0% |

| 1,2-Ethanedithiol (EDT) | Reagent Grade | >98.0% |

| Phenol | Reagent Grade | >99.0% |

| Diethyl ether or MTBE (cold) | ACS Grade | - |

Experimental Protocols

Resin Preparation and Swelling

Successful SPPS begins with proper resin handling to ensure that reactive sites are accessible.

-

Place the desired amount of resin (e.g., Rink Amide for C-terminal amides) in a suitable reaction vessel.

-

Add DMF to cover the resin completely.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[9]

-

Drain the DMF using vacuum filtration.

Step-by-Step Fmoc-SPPS Cycle for H-Pen(trt)-OH Incorporation

The following protocol outlines a single cycle for coupling an amino acid, specifically addressing the challenges of coupling the sterically hindered Fmoc-Pen(Trt)-OH.

-

Procedure:

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[1][2]

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[1]

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

-

Scientific Rationale: The Fmoc group is base-labile. A two-step deprotection ensures complete removal, which is critical for preventing deletion sequences. Thorough washing is essential as residual piperidine will neutralize the subsequent coupling reaction.

Due to the steric hindrance from the gem-dimethyl groups, standard coupling conditions may be inefficient.[10] Enhanced activation and potentially longer coupling times are recommended.

-

Activation Solution Preparation:

-

In a separate vial, dissolve Fmoc-Pen(Trt)-OH (3-5 equivalents relative to resin loading) in DMF.

-

Add an activating agent. A combination of DIC (3-5 eq.) and Oxyma Pure (3-5 eq.) is a highly effective and safer alternative to HOBt-based reagents.[11]

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Add DIPEA (6-10 eq.) to the reaction vessel to maintain basic conditions.

-

Agitate the mixture for 2-4 hours at room temperature.[12] For particularly difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C), especially if using microwave-assisted SPPS.[10]

-

-

Monitoring and Double Coupling:

-

After the initial coupling, take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.

-

A blue/purple color indicates the presence of free primary amines, signifying an incomplete reaction.

-

If the test is positive, drain the reaction solution, wash with DMF, and repeat the coupling step with a freshly prepared activation solution ("double coupling").

-

-

Causality and Expertise: The β,β-dimethyl groups on Penicillamine shield the carboxyl group, slowing the rate of acylation. Using a potent uronium/iminium salt activator like HATU or a carbodiimide/additive combination like DIC/Oxyma is crucial.[11] DIC/Oxyma is often preferred for its ability to minimize racemization.[11] Double coupling is a common and necessary strategy to drive the reaction to completion for such hindered residues.

Diagram 1: SPPS Workflow for Pen(Trt) Incorporation

Caption: Workflow for a single amino acid coupling cycle in SPPS.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the S-Trityl group on Penicillamine, must be removed.

-

Recommended Cleavage Cocktail: Reagent K The trityl group is highly acid-labile. A standard cleavage cocktail like Reagent K is effective for peptides containing Pen(Trt) and other sensitive residues like Trp, Met, or Cys.[2][13]

| Component | Volume % | Purpose |

| TFA | 82.5% | Cleaves peptide from resin; removes acid-labile protecting groups (Trt, Boc, tBu).[14] |

| Phenol | 5% | Scavenger for carbocations, protects Tyr and Trp.[13] |

| Water | 5% | Scavenger, aids in hydrolysis of protecting groups.[14] |

| Thioanisole | 5% | "Soft" scavenger, protects Trp and Met.[13] |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, reduces oxidized Met, prevents re-attachment of Trt group.[13] |

-

Cleavage Protocol:

-

Wash the final peptide-resin with DCM (3 times) and dry it under a high vacuum for at least 1 hour.

-

Prepare the cleavage cocktail fresh. Caution: Work in a well-ventilated fume hood and wear appropriate PPE. TFA is highly corrosive.

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of synthesis scale).

-

Stir or agitate the slurry at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of cold diethyl ether or methyl-tert-butyl ether (MTBE).[2]

-

A white precipitate should form. Place the ether suspension at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Post-Cleavage Processing: Disulfide Bond Formation

For peptides containing Penicillamine intended for cyclization, the free thiol group must be oxidized to form a disulfide bridge.

-

Protocol for Air Oxidation:

-

Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate or 10% acetic acid) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular cyclization.

-

Adjust the pH of the solution to 8.0-8.5 using ammonium hydroxide.[1]

-

Stir the solution vigorously, open to the atmosphere, for 24-48 hours.

-

Monitor the reaction by HPLC-MS by taking aliquots and observing the disappearance of the linear peptide mass and the appearance of the cyclized peptide mass (M-2 Da).

-

Once the reaction is complete, acidify the solution with acetic acid or TFA and lyophilize.

-

Diagram 2: Cleavage and Cyclization Pathway

Caption: Process from resin-bound peptide to purified cyclic product.

Analytical Characterization

-

Purity Analysis: The purity of the crude and final peptide should be assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), typically using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Identity Verification: The molecular weight of the peptide should be confirmed by Mass Spectrometry (MS), such as ESI-MS or MALDI-TOF. The observed mass should match the calculated theoretical mass for both the linear (reduced) and cyclized (oxidized) forms.

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Low Coupling Efficiency | Insufficient activation time or reagent equivalents for hindered Pen residue. | Increase coupling time to 4 hours or overnight. Use 5 equivalents of Fmoc-Pen(Trt)-OH and coupling reagents. Perform a double couple as standard practice for this residue.[12] |

| Trityl Group Reattachment | Ineffective scavenging of the trityl cation during cleavage. | Ensure sufficient scavengers are used in the cleavage cocktail. EDT and TIS are particularly effective at capturing the trityl cation.[13] |

| Low Yield After Cleavage | Incomplete cleavage or peptide precipitation. | Extend cleavage time to 3-4 hours. Ensure the ether used for precipitation is ice-cold and sufficient volume (10x) is used. |

| Multiple Peaks in HPLC | Incomplete coupling (deletion), side reactions, or premature deprotection. | Review coupling monitoring (ninhydrin test). Ensure high-purity reagents. For disulfide formation, ensure dilute conditions to prevent intermolecular dimerization/oligomerization.[15] |

Conclusion

The successful incorporation of H-Pen(trt)-OH into synthetic peptides is readily achievable with careful optimization of the coupling and cleavage steps. The steric hindrance posed by this residue necessitates the use of potent coupling reagents, extended reaction times, and diligent monitoring to ensure high-fidelity synthesis. The protocol outlined in these notes provides a robust framework for researchers to leverage the unique properties of Penicillamine, enabling the development of novel, stable, and conformationally defined peptide therapeutics and research tools.

References

- Benchchem. (n.d.). Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Huang, Z., Wu, Y., Dong, H., Zhao, Y., & Wu, C. (2020). Design and Synthesis of Disulfide-Rich Peptides with Orthogonal Disulfide Pairing Motifs. The Journal of Organic Chemistry, 85(17), 11475–11481.

- Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.

- Romero, S. E., et al. (n.d.). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. NIH Public Access.

- Wieczorek, R., et al. (2023).

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Zheng, C., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides.

- Benchchem. (n.d.). Application of Fmoc-D-Pen(Trt)-OH in the Synthesis of Enkephalin Analogues.

- Benchchem. (n.d.). Mass Spectrometry of Peptides with S-4-methoxybenzyl-L-penicillamine: A Comparative Guide.

- Annis, I., Chen, L., & Barany, G. (1998). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Enzymology, 289, 198-221.

- Specialist Pharmacy Service. (2021). Penicillamine monitoring.

- Cui, J., Wei, X., Li, Y., & Zhao, R. (2021). Synthesis of Peptide Disulfide-Bond Mimics by Using Fully Orthogonally Protected Diaminodiacids.

- Mesa Labs. (n.d.). SPPS Tips For Success Handout.

- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- ResearchGate. (2025). Penicillamine: Analytical Profile | Request PDF.

- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.

- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Annis, I., Chen, L., & Barany, G. (1998). Formation of Disulfide Bonds in Synthetic Peptides and Proteins.

- Sigma-Aldrich. (n.d.). Fmoc-Pen(Trt)-OH 96%.

- Benchchem. (n.d.). A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt).

- University of Groningen. (n.d.). Application of the Trityl Group in Peptide Chemistry.

- ResearchGate. (2025). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM) | Request PDF.

- Benchchem. (n.d.). Technical Support Center: Method Development for Resolving D-Penicillamine Disulfide from its Isomers.

- Gonzalez-Linares, S., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH.

- ECHEMI. (n.d.). Fmoc-Pen(Trt)-OH | CAS#:201531-88-6.

- Zhang, Y., et al. (2021).

- Benchchem. (n.d.). Identifying and minimizing impurities in D-Penicillamine disulfide synthesis.

- CymitQuimica. (n.d.). Fmoc-Pen(Trt)-OH.

- Sigma-Aldrich. (n.d.). Fmoc-Pen(Trt)-OH 96% (Chinese).

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

- Derbyshire Joint Area Prescribing Committee. (n.d.).

- South West Yorkshire Area Prescribing Committee. (n.d.). Penicillamine Shared care guideline.

- Coin, I., et al. (2013). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 16(4).

- Chemsrc. (2025). Fmoc-Pen(Trt)-OH | CAS#:201531-88-6.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 4. Design and Synthesis of Disulfide-Rich Peptides with Orthogonal Disulfide Pairing Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc-Pen(Trt)-OH 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 11. bachem.com [bachem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic Use of H-Pen(trt)-OH for the Synthesis of Disulfide-Bridged Cyclic Peptides

Introduction: The Strategic Advantage of Penicillamine in Cyclic Peptide Synthesis

Cyclic peptides represent a burgeoning class of therapeutics, offering a unique combination of stability, target affinity, and specificity that often surpasses their linear counterparts. A critical strategy for achieving cyclization is the formation of a disulfide bridge, a covalent bond between the thiol side chains of two cysteine residues or their analogs.[1] Penicillamine (Pen), a β,β-dimethylated analog of cysteine, is a particularly valuable building block for this purpose. The gem-dimethyl groups on its β-carbon introduce significant conformational constraints, which can enhance the resulting peptide's resistance to enzymatic degradation and modulate its receptor selectivity.[2]

For successful incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), the reactive thiol group of penicillamine must be protected. The trityl (Trt) group is an exceptionally effective protecting group for this role.[3][4] Its steric bulk prevents unwanted oxidation and side reactions during peptide chain elongation, and its acid-labile nature allows for its clean removal during the final cleavage step.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of H-Pen(trt)-OH in the Fmoc-based SPPS of disulfide-bridged cyclic peptides.

Core Principles: The Chemistry of Trityl Protection and Disulfide Cyclization

The successful synthesis of a cyclic peptide using H-Pen(trt)-OH hinges on a well-defined orthogonal protection strategy.[2][6] In the context of Fmoc-SPPS, the strategy is as follows:

-

Nα-Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary, base-labile protection for the α-amino group, allowing for sequential addition of amino acids to the growing peptide chain.[2] It is removed at each step using a mild base, typically piperidine.[7]

-

S-Trityl Protection: The trityl (Trt) group provides semi-permanent, acid-labile protection for the penicillamine thiol group.[5] It remains stable throughout the cycles of Fmoc deprotection and coupling but is efficiently removed simultaneously with peptide cleavage from the resin using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA).[8][9]

The key to forming the cyclic product lies in the post-cleavage cyclization step. After the linear peptide is cleaved from the solid support and all protecting groups are removed, the free thiol groups of the penicillamine residues are oxidized to form a disulfide bond. This is typically achieved through air oxidation in a dilute, slightly alkaline solution, which favors the desired intramolecular reaction over intermolecular oligomerization.[10][11]

Experimental Workflow and Protocols

This section details a comprehensive, step-by-step protocol for the synthesis of a model cyclic peptide containing a penicillamine residue using H-Pen(trt)-OH.

Visualizing the Synthesis Workflow

The overall process, from the initial loading of the resin to the final purified cyclic peptide, is outlined in the diagram below.

Sources

- 1. lifetein.com [lifetein.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. ejbiotechnology.info [ejbiotechnology.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Regioselective Disulfide Bond Formation Using S-Trityl-Penicillamine [Pen(trt)]

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Disulfide Bonds and the Pen(trt) Advantage

Disulfide bonds are pivotal post-translational modifications that provide structural rigidity and conformational stability to peptides and proteins.[1][2] These covalent linkages between two thiol-containing residues, such as cysteine or its analogue penicillamine, are essential for maintaining the three-dimensional structure required for biological activity. In therapeutic peptide development, the precise and controlled formation of disulfide bridges is a critical step that dictates the efficacy, stability, and specificity of the final molecule.[3]

Penicillamine (Pen), a dimethylated analogue of cysteine, is often incorporated into peptide sequences to introduce conformational constraints and enhance resistance to enzymatic degradation.[4][5] For the purpose of controlled disulfide bond formation, its thiol side chain must be protected during solid-phase peptide synthesis (SPPS). The trityl (Trt) group is a highly effective and widely used protecting group for the thiol functionality of both cysteine and penicillamine.[4]

The Fmoc-Pen(Trt)-OH building block offers two key advantages in an Fmoc/tBu synthesis strategy:[6][7]

-

Stability: The bulky Trt group provides robust protection for the highly reactive thiol, preventing unwanted side reactions during peptide chain elongation.[6]

-

Acid Lability: The Trt group is readily cleaved under moderately acidic conditions, typically during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA) cocktail.[8] This allows for the simultaneous deprotection of the thiol and other side-chain protecting groups.

This application note provides a comprehensive guide to the mechanism, materials, and protocols for the efficient and reliable formation of disulfide bonds using Pen(trt) residues.

The Chemistry of Trityl Deprotection and Oxidation

The formation of a disulfide bond from two Pen(trt) residues is a two-stage process: acid-catalyzed deprotection followed by oxidation .

Stage 1: Acid-Catalyzed Removal of the Trityl Group

The process is initiated by a strong acid, typically Trifluoroacetic Acid (TFA). The acid protonates the sulfur-carbon bond of the S-Trityl group, leading to its cleavage. This generates a free thiol (sulfhydryl) group on the penicillamine residue and a highly stable trityl cation.[8]

However, this cleavage is a reversible reaction. The nucleophilic free thiol can react with the electrophilic trityl cation, leading to the re-attachment of the protecting group.[8][9] To drive the reaction to completion and ensure full deprotection, "scavengers" are essential components of the cleavage cocktail. Scavengers, such as triisopropylsilane (TIS), irreversibly trap the trityl cation by reducing it to the inert triphenylmethane, thus preventing re-protection and other side reactions with sensitive residues like tryptophan.[8][10]

Stage 2: Oxidation of Free Thiols to a Disulfide Bond

Once the trityl groups are removed, the resulting peptide possesses free thiol groups. These are then oxidized to form a covalent disulfide bond. This can be achieved through several methods, with air oxidation being one of the simplest. By dissolving the deprotected peptide in a suitable buffer at a slightly alkaline pH (typically pH 7.5-8.5) and stirring in the presence of air, the thiols are oxidized. The high dilution of the peptide solution is crucial to favor intramolecular disulfide bond formation and minimize the formation of intermolecular dimers or oligomers.[11]

Workflow Visualization: From Pen(trt) to Disulfide Bridge

Caption: Workflow for disulfide bond formation using Pen(trt) residues.

Materials and Reagents

| Material/Reagent | Grade/Specification | Supplier Example | Purpose |

| Pen(trt)-containing Peptidyl-Resin | Synthesis Grade | N/A | Starting material from SPPS |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Acid for cleavage and deprotection |

| Triisopropylsilane (TIS) | Reagent Grade, 98% | Sigma-Aldrich | Cation scavenger |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | Resin washing |

| Diethyl Ether | Anhydrous, Cold (<4°C) | Fisher Scientific | Peptide precipitation |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | HPLC mobile phase & sample prep |

| Water | Deionized, 18 MΩ·cm | Millipore | HPLC mobile phase & buffers |

| Ammonium Bicarbonate (NH₄HCO₃) | BioUltra, ≥99.5% | Sigma-Aldrich | Oxidation buffer |

| Formic Acid (FA) | LC-MS Grade | Thermo Scientific | HPLC mobile phase modifier |

Detailed Experimental Protocol

This protocol outlines the procedure for cleaving a peptide containing two Pen(trt) residues from the solid support, followed by air oxidation to form an intramolecular disulfide bond.

Part 1: Peptide Cleavage and Deprotection

-

Resin Preparation:

-

Place the dried peptidyl-resin (e.g., 0.1 mmol scale) in a 10 mL reaction vessel equipped with a frit.

-

Wash the resin extensively with Dichloromethane (DCM) (3 x 5 mL) to remove residual synthesis solvents and shrink the resin.

-

Dry the resin thoroughly under a stream of nitrogen for 15-30 minutes.[8]

-

-

Cleavage Cocktail Preparation:

-

CAUTION: Perform this step in a certified fume hood. TFA is highly corrosive.

-

Prepare the standard cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For a 0.1 mmol synthesis, a total volume of 5 mL is typically sufficient.

-

To a clean glass vial, add 4.75 mL of TFA, 0.125 mL of deionized water, and 0.125 mL of TIS. Mix gently.

-

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the dried resin.

-

Seal the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional gentle agitation. A deep yellow or orange color may develop, indicating the formation of the trityl cation.[9]

-

-

Peptide Isolation and Precipitation:

-

Filter the cleavage mixture into a 50 mL centrifuge tube, separating the resin.

-

Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates to ensure complete peptide recovery.[8]

-

In a separate 50 mL tube, add ~40 mL of cold diethyl ether.

-

Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude, linear peptide should form.[8]

-

Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.[8]

-

-

Peptide Collection and Drying:

-

Centrifuge the tube (e.g., 3000 x g, 5 min) to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet twice with cold diethyl ether (2 x 20 mL) to remove residual scavengers and their byproducts. Centrifuge and decant after each wash.

-

Dry the final peptide pellet under a stream of nitrogen, followed by drying under high vacuum to obtain the crude, linear peptide as a white powder.

-

Part 2: Air Oxidation for Disulfide Bond Formation

-

Preparation of Oxidation Buffer:

-

Prepare a 0.1 M ammonium bicarbonate (NH₄HCO₃) solution in deionized water.

-

Adjust the pH of the buffer to 8.0-8.5 using dilute ammonium hydroxide.

-

-

Oxidation Reaction:

-

Dissolve the crude linear peptide in a minimal amount of a co-solvent like acetonitrile or a 50% ACN/water mixture.

-

Add the peptide solution dropwise into a stirred, large volume of the oxidation buffer. The final peptide concentration should be low (e.g., 0.1-0.5 mg/mL) to favor intramolecular cyclization.[11]

-

Leave the solution stirring gently, open to the atmosphere, at room temperature for 12-24 hours.

-

-

Monitoring the Reaction:

-

Periodically take small aliquots of the reaction mixture.

-

Quench the reaction in the aliquot by acidifying with formic acid.

-

Analyze the aliquot by RP-HPLC and LC-MS to monitor the disappearance of the linear peptide starting material and the appearance of the cyclized product. The cyclized product will typically have a shorter retention time than the linear, reduced form.

-

-

Work-up and Purification:

-

Once the reaction is complete (as determined by HPLC), acidify the entire solution to pH 3-4 with formic acid or TFA.

-

Lyophilize the solution to remove the buffer salts and water.

-

Purify the resulting crude cyclized peptide using preparative RP-HPLC.

-